molecular formula C14H23N3 B2552871 2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine CAS No. 2413885-11-5

2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine

Cat. No. B2552871
CAS RN: 2413885-11-5
M. Wt: 233.359
InChI Key: HWRKGGXCPROGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of biologically active compounds. The presence of the dimethylamino propyl group suggests potential for interaction with biological systems, possibly affecting neurotransmitter processes due to structural similarities with known neurotransmitters.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been explored in various studies. For instance, a chiral synthesis of four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline was achieved using the Pummerer reaction, with the chiral centers constructed from alaninol and 1-phenylethylamine as chiral sources . Additionally, a modified Strecker reaction was used to synthesize an α-amino nitrile derivative of tetrahydroisoquinoline . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been determined in some cases using techniques such as NMR and X-ray crystallography. For example, the structure of a related compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, was elucidated and showed interactions via C–H⋯N and C–H⋯π contacts forming zig-zag ribbons . These structural insights are crucial for understanding the interaction of such compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinoline derivatives can be quite varied. For instance, the reaction of isoquinolines with N-arylsulfonylamino acid fluorides led to dihydroimidazo[2,1-a]isoquinolin-3-ones, with further reactions such as hydrogenation or epoxidation expanding the range of possible derivatives . These reactions highlight the versatility of tetrahydroisoquinoline as a scaffold for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For example, the introduction of amino and acylamino groups at various positions on the anthracene nucleus of dibenz[de,h]isoquinoline-1,3-diones significantly affected their antitumor activity and cardiotoxicity, demonstrating the importance of substitution patterns on biological activity . The lipophilicity and DNA binding strength of these compounds were also found to correlate with their cytotoxic potency .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research in the area of organic chemistry has explored the reactivity and applications of compounds structurally related to "2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine". For instance, the monomeric N-lithioaryl- and N-lithioborylstannylamines derived from distannylamines demonstrate the potential for creating novel organometallic compounds with unique bonding characteristics (Seifert, Storch, & Vosteen, 1998). Similarly, the synthesis and antifungal activity of derivatives involving tetrahydroisoquinoline frameworks highlight the compound's potential in developing new antifungal agents (Surikova et al., 2010).

Safety and Hazards

This compound may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-[3-(dimethylamino)propyl]-3,4-dihydro-1H-isoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(2)8-4-9-17-10-7-12-5-3-6-14(15)13(12)11-17/h3,5-6H,4,7-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRKGGXCPROGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1CCC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.